molecular formula C8H3BrClNO3 B2722917 5-Bromo-6-chloro-isatoic anhydride CAS No. 943138-45-2

5-Bromo-6-chloro-isatoic anhydride

Cat. No.: B2722917
CAS No.: 943138-45-2
M. Wt: 276.47
InChI Key: IESQFBQHRJYOHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-isatoic anhydride typically involves the cyclization of anthranilic acids. One common method is the reaction of anthranilic acid derivatives with phosgene or its less toxic analogs, such as triphosgene or ethyl chloroformate . The reaction conditions often require a solvent like dichloromethane and a base such as pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of safer phosgene substitutes is also preferred to minimize environmental and health risks .

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-isatoic anhydride involves its reactivity towards nucleophiles. The compound’s anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific bioactive molecules synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-chloro-isatoic anhydride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized heterocyclic compounds and bioactive molecules .

Properties

IUPAC Name

6-bromo-5-chloro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3/c9-3-1-2-4-5(6(3)10)7(12)14-8(13)11-4/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESQFBQHRJYOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)OC2=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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